![molecular formula C13H17ClN2O2 B2419036 tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate CAS No. 1396777-92-6](/img/structure/B2419036.png)
tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate is a chemical compound that has gained importance in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antibacterial Agent Synthesis
Research has explored tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate in the context of synthesizing new antibacterial agents. For instance, a study reported the synthesis of 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and related naphthyridine carboxylic acids, highlighting their potent antibacterial activities both in vitro and in vivo. One compound, identified as BMY 40062, showed favorable properties considering its microbiological activity, low toxicity, and pharmacokinetic profile, making it a candidate for clinical evaluation (Bouzard et al., 1989).
Catalyst-Free Synthesis of Heterocycles
Another study focused on the catalyst-free synthesis of fused tetracyclic heterocycles, using tert-butyl 2,4-dioxopiperidine-1-carboxylate. This three-component reaction resulted in high yields of various naphthyridine derivatives, indicating the utility of tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate in synthesizing complex organic structures (Li et al., 2013).
Enantioselective Fluorescence Sensing
The compound has also been utilized in the development of enantioselective fluorescence sensing mechanisms. A specific study synthesized a C2-symmetric ligand, which, in combination with scandium, formed a highly fluorescent complex. This was used for the enantioselective sensing of chiral amino alcohols, highlighting a novel application in analytical chemistry (Liu et al., 2008).
properties
IUPAC Name |
tert-butyl 6-chloro-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-5-4-9-6-11(14)15-7-10(9)8-16/h6-7H,4-5,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUKNFKNSBMOLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=NC=C2C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.